Structural Differentiation from the Pyrazinyl‑Oxy Congener: Replacement of Pyridine with Pyrazine
The closest commercially listed structural congener is 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8). The target compound replaces the pyrazine ring with a pyridine ring, altering the hydrogen‑bond acceptor capacity, dipole moment, and π‑stacking geometry while maintaining an identical core scaffold and molecular‑weight range. This single‑atom change (N → CH) is frequently exploited in kinase inhibitor optimization to modulate hinge‑binding affinity and selectivity [1]. Direct quantitative pharmacology data for the pair are not publicly available; therefore the comparison remains a structural differentiation only [2].
| Evidence Dimension | Molecular composition and heteroaryl‑oxy substituent identity |
|---|---|
| Target Compound Data | Molecular formula C₁₅H₁₈N₄O₂; MW 286.335 g·mol⁻¹; pyridin‑2‑yloxy substituent |
| Comparator Or Baseline | 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: C₁₄H₁₇N₅O₂; MW 287.32 g·mol⁻¹; pyrazin‑2‑yloxy substituent |
| Quantified Difference | ΔMW = −0.985 g·mol⁻¹; difference of one heteroatom (N vs CH) in the terminal heteroaryl ring; the pyridine analog possesses one fewer H‑bond acceptor in the terminal ring system. |
| Conditions | Structural comparison based on vendor‑reported molecular formulas (no biological assay context available). |
Why This Matters
For medicinal chemists optimizing a lead series, the pyridine analog provides a distinct vector for modulating target‑hinge interactions relative to the pyrazine analog; selecting the correct terminal heterocycle pre‑empts futile synthesis cycles.
- [1] Subasinghe NL, Wall MJ, Winters MP, et al. A novel series of pyrazolylpiperidine N-type calcium channel blockers. Bioorg Med Chem Lett. 2012;22(12):4080-4083. View Source
- [2] CIRS Group. 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS 1448056-95-8. (Comparator identity verification.) View Source
